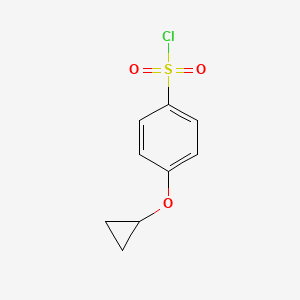

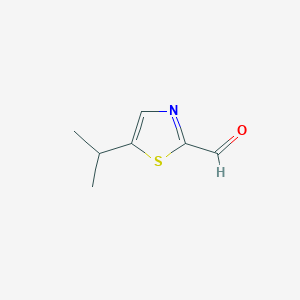

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of hydroxymethyl group which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as hydroxymethyl furfural (HMF) are produced by the acid-catalyzed dehydration of biomass-derived hexoses .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Hydroxymethyl groups are polar and can form hydrogen bonds, which would influence the compound’s solubility, boiling point, and other properties .Applications De Recherche Scientifique

Synthesis Pathways

- Synthesis of Benzodioxin Derivatives : A study presented a novel synthetic route to 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, providing a base for further chemical modifications and applications (Salimbeni, Manghisi, & Arnone, 1988).

- Development of Therapeutical Compounds : Research highlighted the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides, indicating their potential as precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

- Biocatalysis for Chiral Synthesis : The enzyme-catalyzed resolution in organic media was utilized to synthesize (‐)(S)‐2‐hydroxymethyl‐2,3‐dihydro‐1,4‐benzodioxine, achieving high enantiomeric purity, essential for the synthesis of chiral molecules in pharmaceuticals (Mauleón, Lobato, & Carganico, 1994).

Chemical and Physical Characterization

- Study of Thermal Decomposition : Research investigated the thermal decomposition mechanisms of 2,3-dihydro-1,4-benzodioxin, providing insights into the stability and reactivity of the compound under high-temperature conditions (Schraa, Arends, & Mulder, 1994).

- Crystallographic Analysis : The study focused on the crystallographic aspects of dehydration in a related compound, showcasing the importance of understanding solid-state properties for the development and storage of pharmaceuticals (Arshad et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDQZGZDSIQMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)